molecular formula C11H13F3O B2855796 (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol CAS No. 2248172-03-2

(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol

Cat. No.: B2855796
CAS No.: 2248172-03-2
M. Wt: 218.219
InChI Key: TZNSWAGQPFYXGU-QMMMGPOBSA-N
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Description

(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol: is an organic compound characterized by the presence of a trifluoroethyl group attached to a phenyl ring, which is further connected to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-(2,2,2-Trifluoroethyl)benzene.

    Grignard Reaction: The 3-(2,2,2-Trifluoroethyl)benzene undergoes a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to form the corresponding intermediate.

    Reduction: The intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced further to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry:

    Synthesis of Fluorinated Compounds: The trifluoroethyl group makes this compound valuable in the synthesis of other fluorinated organic molecules, which are important in pharmaceuticals and agrochemicals.

Biology:

    Enzyme Inhibition Studies: The compound can be used to study enzyme inhibition due to its unique structure, which may interact with specific enzymes.

Medicine:

    Drug Development: Its fluorinated nature can enhance the metabolic stability and bioavailability of potential drug candidates.

Industry:

    Material Science: The compound can be used in the development of new materials with unique properties, such as increased hydrophobicity or chemical resistance.

Mechanism of Action

The mechanism of action of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol involves its interaction with molecular targets through its trifluoroethyl group. This group can form strong interactions with various biomolecules, influencing their activity. The exact pathways and molecular targets can vary depending on the specific application, but generally, the trifluoroethyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • (2R)-2-[3-(2,2,2-Difluoroethyl)phenyl]propan-1-ol
  • (2R)-2-[3-(2,2,2-Trifluoromethyl)phenyl]propan-1-ol
  • (2R)-2-[3-(2,2,2-Trifluoroethoxy)phenyl]propan-1-ol

Comparison:

  • Uniqueness: The presence of the trifluoroethyl group in (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its difluoroethyl and trifluoromethyl analogs.
  • Reactivity: The trifluoroethyl group can influence the compound’s reactivity in chemical reactions, making it more suitable for specific synthetic applications.
  • Applications: The unique properties of this compound make it particularly valuable in fields requiring high chemical stability and specific interactions with biological targets.

Properties

IUPAC Name

(2R)-2-[3-(2,2,2-trifluoroethyl)phenyl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3O/c1-8(7-15)10-4-2-3-9(5-10)6-11(12,13)14/h2-5,8,15H,6-7H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNSWAGQPFYXGU-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC=CC(=C1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1=CC=CC(=C1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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